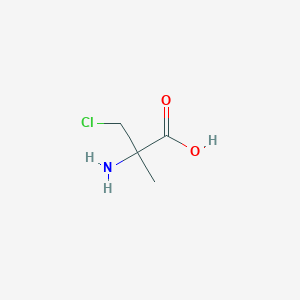

2-Amino-3-chloro-2-methylpropanoic acid

Description

Contextualizing 2-Amino-3-chloro-2-methylpropanoic Acid within Non-Canonical Alpha-Amino Acid Chemistry

The twenty amino acids encoded by the universal genetic code are termed canonical or proteinogenic amino acids and are the fundamental building blocks of most proteins. nih.gov In contrast, non-canonical amino acids (ncAAs), sometimes referred to as unnatural amino acids (UAAs), are all other amino acids that are not one of these twenty. nih.gov These can be naturally occurring metabolites or molecules produced synthetically in a laboratory. nih.gov The defining feature of ncAAs is that they are not directly encoded by the genetic code of organisms. nih.gov

The deliberate incorporation of ncAAs into peptides and proteins is a powerful strategy in protein engineering and chemical biology. nih.gov This process allows researchers to introduce novel chemical functionalities, probes, and structural constraints into proteins, thereby expanding their utility beyond what is possible with the canonical set. frontiersin.org By replacing natural amino acids with custom-designed ncAAs, scientists can enhance the stability, modify the biological function, and improve the pharmacokinetic properties of peptides and proteins. nih.gov For instance, the introduction of ncAAs can result in peptidomimetics with increased resistance to enzymatic degradation and higher biological activity. nih.gov

Table 1: Representative Non-Canonical Amino Acids and Their Significance in Research

| Non-Canonical Amino Acid | Key Structural Feature | Significance / Application in Research |

|---|---|---|

| L-Azidohomoalanine | Azide group | Used for bio-orthogonal labeling and tracking of newly synthesized proteins. |

| p-Benzoyl-L-phenylalanine (pBPA) | Benzophenone group | A photo-crosslinker used to identify and map protein-protein interactions. frontiersin.org |

| Selenocysteine (Sec) | Selenium atom replaces sulfur | Considered the "21st" proteinogenic amino acid, it is a key component of the active site of certain antioxidant enzymes like glutathione (B108866) peroxidases. nih.gov |

| Hydroxyproline | Hydroxyl group on proline ring | A post-translationally modified ncAA crucial for the structural integrity of collagen. nih.gov |

| N-methylated Amino Acids | Methyl group on the backbone amide nitrogen | Restricts backbone conformation and increases resistance to proteolysis. nih.gov |

Overview of Research Significance for Halogenated Alpha-Methyl Amino Acids

The modification of amino acids through halogenation and alpha-methylation represents a significant area of chemical research, primarily due to the profound effects these changes can have on molecular properties. This compound is an exemplar of this class, combining both features.

The introduction of a halogen atom, such as chlorine, fluorine, or bromine, onto an amino acid side chain is a powerful tool for tuning the physicochemical and structural properties of peptides and proteins. nih.gov Halogenation can significantly alter a molecule's hydrophobicity, thermal stability, and proteolytic stability. nih.gov The electron-withdrawing nature and steric bulk of halogen atoms can modulate ligand-receptor interactions. nih.govencyclopedia.pub For example, the substitution of hydrogen with a halogen can enhance binding affinity; in one reported case, a halogenated tyrosine improved the binding affinity of an antibody fragment for its antigen tenfold. nih.govencyclopedia.pub Furthermore, halogen atoms can participate in forming stabilizing interactions, such as hydrogen bonds and halogen bonds, which can influence the local conformation of a peptide backbone. nih.govnih.gov

Alpha-methylation, the presence of a methyl group on the alpha-carbon, introduces significant conformational constraints on the amino acid residue. This steric hindrance restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, often inducing a helical or turn-like structure in the resulting peptide. This conformational rigidity can enhance the biological activity of peptides by locking them into their bioactive shape and also increases their resistance to degradation by proteases. The combination of alpha-methylation with halogenation can therefore be a synergistic approach to developing robust and potent peptidomimetics. acs.org

Table 2: Effects of Halogenation and α-Methylation on Amino Acid and Peptide Properties

| Modification | Physicochemical Effect | Significance in Research |

|---|---|---|

| Halogenation (Cl, F, Br) | Increases hydrophobicity and steric bulk. nih.gov | Can enhance membrane permeability and bioavailability. |

| Alters electronic properties (electron-withdrawing). nih.gov | Modulates binding affinity and specificity with biological targets. nih.govencyclopedia.pub | |

| Can form halogen bonds. nih.gov | Provides additional stabilizing interactions within a protein or at a protein-ligand interface. nih.gov | |

| Increases metabolic stability. nih.gov | Leads to longer-lasting therapeutic effects by preventing enzymatic degradation. | |

| α-Methylation | Restricts backbone conformational freedom. | Induces specific secondary structures (e.g., helices) and pre-organizes peptides for receptor binding. |

Compound Properties

Table 3: Chemical Properties of a Structurally Related Compound: 2-Amino-3-chloro-propanoic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 39217-38-4 | chemicalbook.com |

| Molecular Formula | C3H6ClNO2 | chemicalbook.com |

| MDL Number | MFCD00008018 | chemicalbook.com |

Disclaimer: The data presented is for a related compound and should be used for estimation purposes only.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloro-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-4(6,2-5)3(7)8/h2,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEGHGUFYZGXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Chloro 2 Methylpropanoic Acid

Stereoselective Synthesis of 2-Amino-3-chloro-2-methylpropanoic Acid

Achieving stereocontrol at the C2 and C3 positions is a critical challenge in the synthesis of this molecule. Methodologies for stereoselective synthesis can be categorized into asymmetric routes, biocatalytic resolution, and diastereoselective strategies.

Asymmetric Synthetic Routes to Enantiopure this compound, including Asymmetric Amination Techniques

The creation of the chiral quaternary carbon center in this compound can be approached through asymmetric synthesis. One powerful technique is the asymmetric amination of prochiral substrates. For instance, a copper-catalyzed asymmetric amination of unactivated prochiral secondary alkyl radicals has been developed, which could be adapted for this synthesis. sustech.edu.cn This method uses specifically designed chiral anionic multidentate ligands to achieve high enantioselectivity. sustech.edu.cn

Another relevant approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of β²-amino acids has been accomplished through the conjugate addition of lithium dibenzylamide to N-acryloyl derivatives of chiral oxazolidinones, followed by alkylation. nih.gov A similar strategy could potentially be employed where a precursor to the chloromethyl group is introduced.

A molybdenum-based catalyst has been shown to facilitate the asymmetric amination of α-hydroxy esters, providing access to N-protected unnatural α-amino acid esters in high yields. nih.gov This process, which can be rendered enantioselective through the cooperative catalysis of a chiral molybdenum complex and a chiral phosphoric acid, represents a viable pathway if a suitable α-hydroxy-β-chloro ester precursor is synthesized. nih.gov

Table 1: Examples of Asymmetric Amination Conditions for Related Compounds

| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) | Reference |

| CuTc / Chiral Ligand | Prochiral Secondary Alkyl Radicals | Radical substitution with chiral anionic multidentate ligands. | Up to 90% | sustech.edu.cn |

| Chiral Molybdenum Complex / Chiral Phosphoric Acid | α-Hydroxy Esters | Cooperative catalysis for enantioselective amination. | High | nih.gov |

| Lithium Dibenzylamide / Chiral Oxazolidinone | N-acryloyl Derivatives | Conjugate addition using a chiral auxiliary. | High | nih.gov |

Biocatalytic and Enzymatic Resolution Approaches for Chiral Chlorinated Alpha-Amino Acids

Biocatalytic resolution is a powerful tool for separating enantiomers of racemic amino acids and their precursors. This method relies on the high stereoselectivity of enzymes. For chlorinated amino acids, enzymes can be used to selectively transform one enantiomer, allowing for the separation of the other.

Enzymes such as proteases (e.g., papain, α-chymotrypsin, subtilisin) and lipases are commonly used for the kinetic resolution of amino acid esters via hydrolysis. nih.govresearchgate.net In a typical process, a racemic mixture of an N-acylated amino acid ester is exposed to an enzyme that selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) into the corresponding carboxylic acid. nih.govresearchgate.net The unreacted D-enantiomer of the ester can then be separated from the hydrolyzed L-acid. Papain, in particular, has been used to synthesize insoluble N-acyl-L-amino acid anilides from racemic N-acylated amino acids, leaving the N-acyl-D-amino acid in solution for easy recovery. researchgate.net

Furthermore, enzymatic transformations have been specifically applied to chlorinated amino acids. For example, enzymes have been used to convert chemically synthesized 3-chloroalanine (B1143638) into other useful amino acids, demonstrating the compatibility of enzymes with chlorinated substrates. nih.gov This suggests that a similar enzymatic resolution could be applied to a racemic mixture of this compound or its ester derivative.

Table 2: Enzymes Used in the Resolution of Amino Acids

| Enzyme Class | Specific Enzyme | Typical Reaction | Reference |

| Proteases | Papain | Asymmetric synthesis of N-acyl-L-amino acid anilides | researchgate.net |

| Proteases | α-Chymotrypsin, Subtilisin | Enantioselective hydrolysis of amino acid esters | nih.gov |

| Lipases | Various | Enantioselective hydrolysis of amino acid esters | nih.gov |

Diastereoselective Strategies in this compound Synthesis

When a molecule contains two or more stereocenters, diastereoselective synthesis is employed to control the relative configuration between them. For this compound, this would involve controlling the stereochemistry at both C2 and C3.

A common strategy involves using a chiral substrate to direct the formation of a new stereocenter. For instance, an improved four-step approach for the stereoselective synthesis of long-chain anti-2-amino-3-alkanols has been described, achieving excellent diastereoselectivities. nih.gov While the target molecule is different, the principles of stereocontrol could be adapted.

Another powerful method is the intermolecular cascade cyclization. Recently, an efficient cascade cyclization of conjugated dieneimines with α-halomalonates was developed to synthesize functionalized cyclopentenes with two adjacent stereocenters, including a quaternary carbon, in high yields and with excellent diastereoselectivities. acs.orgacs.org This highlights the potential of cascade reactions to construct multiple stereocenters with high control in a single sequence, a strategy that could be conceptually applied to the synthesis of the target compound.

Conventional Synthetic Pathways to this compound

Conventional methods, while not necessarily stereoselective, provide fundamental routes to the carbon skeleton and functional groups of the target molecule.

Strategies Involving Direct Halogenation or Halogen Exchange on Amino Acid Precursors

A straightforward approach to introducing the chlorine atom is through the direct chlorination of a suitable precursor, such as 2-amino-2-methylpropanoic acid. matrix-fine-chemicals.comnih.gov While direct chlorination at an unactivated sp³ carbon can be challenging and may lack selectivity, methods exist for the chlorination of related compounds. For example, 2-amino-3-methylbenzoic acid has been successfully chlorinated using dichlorohydantoin.

Alternatively, a halogen exchange reaction, known as the Finkelstein reaction, could be employed. vanderbilt.edu This involves converting a different, more reactive leaving group (like a sulfonate ester of 2-amino-3-hydroxy-2-methylpropanoic acid) into the desired chloride using a chloride salt. vanderbilt.eduub.edu

Table 3: Chlorination Methods for Related Aromatic Amino Acids

| Precursor | Chlorinating Agent | Key Conditions | Reference |

| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | N,N-dimethylformamide, 110 °C | Not directly cited, analogous method |

| Propionaldehyde | Chlorine Gas | Continuous supply at -30 to 30°C | google.com |

Approaches via Functional Group Interconversions of Propanoic Acid Derivatives

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. imperial.ac.uksolubilityofthings.commit.edu This strategy is highly relevant for the synthesis of this compound from more readily available propanoic acid derivatives.

A plausible route could start from a precursor like 2-amino-3-hydroxy-2-methylpropanoic acid. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. ub.edu This sulfonate ester is then susceptible to nucleophilic substitution by a chloride ion (e.g., from LiCl or NaCl) to yield the final product. ub.edumit.edu This Sₙ2 reaction typically proceeds with an inversion of stereochemistry if the starting alcohol is chiral.

Another FGI pathway could involve starting with a precursor containing a different functional group at the C3 position that can be converted to a chlorine atom. For example, an alkene precursor could undergo hydrochlorination, although this might present regioselectivity challenges.

Utility of Cyclic Sulfamidate Precursors in the Synthesis of Halogenated Alpha-Amino Acids

Cyclic sulfamidates have emerged as versatile and powerful intermediates in organic synthesis, particularly for the preparation of chemically modified amino acids. researchgate.net These five-membered ring structures, formally known as 1,2,3-oxathiazolidine-2,2-dioxides, are typically synthesized from 1,2-amino alcohols. researchgate.net Their utility stems from their function as activated electrophiles, which are analogous to activated aziridines but can offer improved control over regioselectivity in ring-opening reactions. researchgate.netresearchgate.net

The synthesis of halogenated alpha-amino acids, such as this compound, can be strategically designed using a cyclic sulfamidate precursor. The general approach involves the regioselective opening of the sulfamidate ring by a halide nucleophile. This transformation is highly efficient due to the strained nature of the ring and the electron-withdrawing effect of the sulfonyl group, which makes the carbon atoms susceptible to nucleophilic attack. researchgate.net

For the synthesis of this compound, a plausible synthetic pathway begins with a cyclic sulfamidate derived from a suitable α-methylated serine analog. The key step is the nucleophilic substitution reaction where a chloride ion attacks one of the ring's carbon atoms. This ring-opening reaction, followed by hydrolysis of the resulting sulfate (B86663) and subsequent oxidation of the primary alcohol, would yield the desired product. The reactivity of cyclic sulfamidates allows this ring-opening to occur under relatively mild conditions. researchgate.net

Chiral five-membered ring sulfamidates, which can be derived from hydroxy-α-amino acids, have been extensively utilized as precursors for these types of chemically modified amino acids. researchgate.net The introduction of halogen atoms is a powerful tool for tuning the physicochemical and structural properties of the resulting amino acids and any polypeptides they are incorporated into. nih.gov

Table 1: Proposed Reaction Scheme via Cyclic Sulfamidate

This table outlines the conceptual stages for synthesizing the target compound using a cyclic sulfamidate intermediate.

| Step | Precursor | Reagent(s) | Intermediate/Product | Purpose |

| 1 | 2-Amino-3-hydroxy-2-methylpropanoic acid | 1. SOCl₂ 2. Oxidation (e.g., RuCl₃, NaIO₄) | 4-carboxy-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide | Formation of the cyclic sulfamidate precursor. researchgate.netresearchgate.net |

| 2 | Cyclic Sulfamidate from Step 1 | Chloride source (e.g., LiCl, HCl) | N-Sulfated this compound | Regioselective ring-opening with a chloride nucleophile. |

| 3 | N-Sulfated intermediate from Step 2 | Acidic Hydrolysis | This compound | Removal of the N-sulfate protecting group. nih.gov |

Industrial-Scale Synthetic Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production introduces several critical considerations. Conventional processes can be hampered by the use of hazardous materials, high costs, lengthy reaction times, and complex operations. google.com Therefore, process optimization is paramount to ensure a safe, cost-effective, and efficient manufacturing process.

A primary focus of industrial optimization is the choice of reagents, particularly the chlorinating agent. While reagents like N-chlorosuccinimide are effective and result in clean reactions, their high price makes them unsuitable for large-scale, cost-sensitive production. patsnap.com Industrial methods often favor more economical alternatives such as cyanuric chloride or even elemental chlorine, which necessitates robust process control to manage reactivity and by-product formation. patsnap.comgoogle.com

Process optimization also involves a systematic study of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters include:

Reaction Solvent: The choice of solvent affects reaction rates, solubility of reagents, and ease of product isolation. Solvents like ethyl acetate (B1210297) are often used. google.com

Temperature and Time: Controlling the reaction temperature is crucial for managing reaction kinetics and preventing side reactions. For instance, chlorination reactions may be conducted at temperatures ranging from 90-110°C for 1-2 hours to drive the reaction to completion. google.com

Concentration: The concentration of reactants can influence reaction efficiency. In some patented processes for related compounds, reactant concentrations are maintained between 3% and 10%. google.com

Purification: Industrial-scale purification must be efficient and scalable. Common methods include filtration to remove solid by-products or catalysts, washing with aqueous solutions to remove impurities, and recrystallization from appropriate solvents like methanol (B129727) to achieve high product purity. patsnap.com

Table 2: Comparison of Chlorination Methods for Related Amino-Benzoic Acids

This table compares different approaches to chlorination, highlighting key differences relevant to industrial-scale production.

| Method | Chlorinating Agent | Key Advantages | Key Disadvantages | Typical Application | Source |

| Method A | N-Chlorosuccinimide (NCS) | High selectivity, clean reaction profile. | Very expensive. | Laboratory-scale, high-value products. | patsnap.com |

| Method B | Cyanuric Chloride | Low cost, readily available. | Can require more complex post-reaction workup. | Industrial production. | patsnap.com |

| Method C | Sulfuryl Chloride / Benzoyl Peroxide | Effective for specific substrates. | Requires careful handling of reagents. | Industrial synthesis of specific isomers. | google.com |

Chemical Reactivity and Reaction Mechanism Studies of 2 Amino 3 Chloro 2 Methylpropanoic Acid

Mechanistic Investigations of Nucleophilic Substitution at the Beta-Chloro Position

The primary site for nucleophilic attack on 2-amino-3-chloro-2-methylpropanoic acid, apart from the carbonyl carbon, is the carbon atom bearing the chlorine atom (the beta-carbon). The electron-withdrawing nature of the adjacent carboxylic acid and amino groups can influence the reactivity of the C-Cl bond.

A key reaction involving nucleophilic substitution at the beta-chloro position is the intramolecular cyclization to form an aziridine (B145994) ring. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group acts as an intramolecular nucleophile, attacking the beta-carbon and displacing the chloride ion. This process is an example of an intramolecular SN2 reaction. The reaction is typically promoted by a base, which deprotonates the amino group, increasing its nucleophilicity and facilitating the ring-closing step.

This type of cyclization is a well-established method for the synthesis of aziridine-2-carboxylic acid derivatives from β-halo-α-amino acids. nih.govorganic-chemistry.org For instance, γ-chloro-α,β-diamino esters have been shown to cyclize efficiently under basic conditions to yield the corresponding β,γ-aziridino α-amino ester derivatives. nih.gov The mechanism proceeds through a backside attack of the deprotonated amino group on the carbon bearing the chlorine, leading to inversion of configuration at the beta-carbon. The presence of the alpha-methyl group in this compound may sterically hinder this cyclization to some extent compared to unmethylated analogues.

Stereochemical Aspects of Reactions Involving the Chiral Alpha-Carbon of this compound

The alpha-carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-. The stereochemistry of this center is crucial as it dictates the three-dimensional arrangement of the functional groups and influences the stereochemical outcome of reactions.

During the synthesis of this compound or its derivatives, controlling the stereochemistry at the alpha-carbon is a significant challenge. For example, in the synthesis of related γ-chloro-α,β-diamino ester derivatives through Mannich-type reactions, mixtures of syn and anti diastereomers are often formed. nih.gov However, these diastereomers can sometimes be separated, allowing for the isolation of stereochemically pure compounds. nih.gov

Reactions involving the alpha-carbon, such as enolate formation followed by alkylation, can potentially lead to racemization if the chiral center is not preserved. libretexts.org However, many transformations can be carried out with retention of configuration. For instance, the conversion of (S)-2-amino acids to (S)-2-chloroalkanoic acids via diazotization has been shown to proceed with a high degree of enantiomeric purity. orgsyn.org This suggests that derivatization of the amino group or carboxylic acid of this compound could potentially be achieved while maintaining the stereochemical integrity of the alpha-carbon.

The stereochemistry of the alpha-carbon also plays a critical role in the conformation of molecules derived from it, which can impact their biological activity and chemical reactivity.

Derivatization and Functionalization Strategies of this compound

The functional groups of this compound offer multiple handles for chemical modification, allowing for its incorporation into more complex molecules.

The carboxylic acid group can be readily transformed into a variety of other functional groups, most commonly esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, a methyl ester, by reaction with an alcohol (e.g., methanol) under acidic conditions or by using a methylating agent such as dimethyl sulfate (B86663). patsnap.comgoogle.com Esterification is often performed to protect the carboxylic acid group or to increase the solubility of the compound in organic solvents.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. A common method involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for nucleophilic attack by the amine. nih.govresearchgate.netacs.org This method is efficient for a wide range of carboxylic acids and amines. Alternatively, the carboxylic acid can be converted to an acyl chloride using a halogenating agent like thionyl chloride, followed by reaction with an amine. khanacademy.orggoogle.com

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Methanol (B129727), Acid Catalyst or Dimethyl Sulfate | Methyl Ester | patsnap.com, google.com |

| Amide Formation | Amine, N-Chlorophthalimide, Triphenylphosphine | Amide | nih.gov, researchgate.net, acs.org |

| Amide Formation | Thionyl Chloride, then Amine | Amide | khanacademy.org, google.com |

The amino group of this compound can undergo various modifications, including N-alkylation and N-acylation.

N-Alkylation: The primary amino group can be converted to a secondary or tertiary amine through N-alkylation. A common method is reductive amination, where the amino acid (or its ester) is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride. chimia.ch Another approach involves direct alkylation with an alkyl halide, often after protection of the amino group with a suitable protecting group like a nosyl or tosyl group to prevent over-alkylation and to maintain stereochemical integrity. monash.edu

N-Acylation: The amino group can be acylated by reaction with an acyl chloride or an acid anhydride (B1165640) to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, condensation with chloroacetyl chloride can yield the corresponding N-chloroacetyl derivative. mdpi.com This modification is useful for peptide synthesis and for introducing various functional groups onto the nitrogen atom.

| Modification | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Sodium Borohydride | N-Alkyl Amino Acid/Ester | chimia.ch |

| N-Acylation | Acyl Chloride/Anhydride, Base | N-Acyl Amino Acid | mdpi.com |

The chlorine atom at the beta-position is a key site for further synthetic transformations, acting as a leaving group in nucleophilic substitution reactions.

As previously discussed in section 3.1, the most significant reaction involving the beta-chloro group is the intramolecular cyclization to form an aziridine-2-carboxylic acid derivative. nih.govorganic-chemistry.org This reaction provides a route to highly strained, three-membered heterocyclic systems that are valuable synthetic intermediates. semanticscholar.orgnih.gov The resulting aziridine ring can then be opened by various nucleophiles, leading to the formation of a wide range of substituted amino acids.

The chlorine atom can also be displaced by external nucleophiles in an intermolecular fashion. The reactivity of the C-Cl bond is enhanced by the presence of the adjacent electron-withdrawing groups. nih.gov This allows for the introduction of various functionalities at the beta-position by reaction with nucleophiles such as amines, thiols, or azides, further expanding the synthetic utility of this compound.

Computational Chemistry and Theoretical Characterization of 2 Amino 3 Chloro 2 Methylpropanoic Acid

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules. A typical DFT study on 2-Amino-3-chloro-2-methylpropanoic acid would involve optimizing its molecular geometry to find the most stable conformation. This would be followed by calculations of key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and kinetic stability. Furthermore, DFT calculations can predict vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. However, no specific studies applying DFT to this compound have been found.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for electronic structure calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory could provide highly accurate predictions of the electronic properties of this compound. Such studies would offer a deeper understanding of electron correlation effects on the molecule's structure and energy. At present, there is no evidence of such calculations in the published literature for this specific molecule.

Molecular Dynamics and Conformational Space Exploration of this compound

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of a molecule over time. For this compound, an MD simulation would reveal how the molecule behaves in different environments, such as in a vacuum or in a solvent. This would involve tracking the atomic positions and velocities, providing insights into the molecule's flexibility, stable conformations, and intramolecular interactions. Such simulations are vital for understanding how the molecule might interact with biological targets, yet no specific MD studies for this compound are available.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods are frequently used to predict spectroscopic parameters, which aids in the identification and characterization of new compounds. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, IR vibrational modes, and UV-Vis electronic transitions. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The absence of such theoretical predictions in the literature hinders a complete characterization of this compound.

Analysis of Intramolecular Charge Transfer and Nonlinear Optical Properties

The study of intramolecular charge transfer (ICT) and nonlinear optical (NLO) properties is significant for materials science, particularly in the development of optoelectronic devices. Computational analysis can predict a molecule's dipole moment, polarizability, and hyperpolarizability, which are key indicators of its NLO activity. An investigation into the electronic distribution of this compound could reveal potential ICT characteristics, but no such analysis has been reported.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling can be employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis, degradation, or potential metabolic pathways. Understanding these reaction pathways at a molecular level is crucial for chemical synthesis and drug design. However, there are no published computational studies on the reaction mechanisms involving this specific molecule.

Advanced Analytical Methods for Characterization of 2 Amino 3 Chloro 2 Methylpropanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of 2-Amino-3-chloro-2-methylpropanoic acid from reaction precursors, byproducts, and other impurities, as well as for the critical task of resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile amino acids like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for purity assessment and quantification.

A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). pensoft.net The pH of the aqueous buffer is a critical parameter that influences the retention time and peak shape of the amino acid by controlling its ionization state. For instance, a pH of around 3 is often used to ensure the carboxylic acid group is protonated. pensoft.netresearchgate.net

Detection is commonly achieved using a UV-Vis detector, as the carboxyl group provides some UV absorbance, typically at low wavelengths around 210-225 nm. pensoft.netresearchgate.net However, for enhanced sensitivity and selectivity, especially at low concentrations, derivatization with a UV-active agent (e.g., phenyl isothiocyanate, PITc) or a fluorescent tag (e.g., o-phthalaldehyde, OPA) can be performed prior to analysis. Mass spectrometry (LC-MS) can also be coupled with HPLC to provide definitive mass identification of the compound and any impurities. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 150 x 4.6 mm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/Vis at 225 nm |

| Injection Volume | 10 µL |

Note: These parameters are based on methods for similar compounds and would require optimization for this compound. pensoft.netresearchgate.net

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of amino acids due to their low volatility and thermal instability. Therefore, this compound must be chemically modified into a more volatile derivative before GC analysis. cat-online.com

The derivatization process typically involves a two-step reaction:

Esterification: The carboxylic acid group is converted into an ester, commonly a methyl or ethyl ester, by reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to further increase volatility and improve chromatographic performance.

Once derivatized, the compound can be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, while a Mass Spectrometer (GC-MS) offers the advantage of providing structural information for peak identification. cat-online.com The NIST WebBook indicates the availability of GC data for related compounds, such as the methyl ester of 2-Amino-3-(3-chloro-4-methyloxy-phenyl)propanoic acid, underscoring the feasibility of this approach. nist.gov

As this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers (R and S forms). Distinguishing and quantifying these enantiomers is crucial, and this is achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Several types of CSPs are effective for amino acid separations, including:

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin and vancomycin (B549263) (e.g., CHIROBIOTIC T) are highly effective for separating underivatized amino acids in reversed-phase or polar organic modes. mst.edu

Cyclodextrin-Based Phases: These phases (e.g., CYCLOBOND) separate enantiomers based on inclusion complexation.

The mobile phase composition, including the type and concentration of the organic modifier and any additives, is optimized to achieve baseline resolution of the enantiomers. Detection is typically performed with a UV detector or a mass spectrometer. The determination of enantiomeric purity is critical, and methods are often validated to detect chiral impurities at levels below 0.1%. nih.gov

Table 2: Common Chiral Stationary Phases for Amino Acid Resolution

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes |

|---|---|---|

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Hydrogen bonding, ionic interactions, steric hindrance | Underivatized α-, β-, and unnatural amino acids mst.edu |

| Cyclodextrin | Inclusion complexation into a chiral cavity | Derivatized and underivatized amino acids |

| Ligand Exchange | Formation of diastereomeric metal complexes | α-amino acids |

| P-CAP | π-acceptor/π-donor interactions | N-derivatized amino acids |

This table summarizes common CSPs used for chiral amino acid separations.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR would provide key data for this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each non-equivalent proton in the molecule. Based on analogous structures like 2-methylpropanoic acid, one would expect to see a singlet for the methyl group protons (CH ₃), a singlet for the chloromethyl protons (-CH ₂Cl), and a broad singlet for the amine protons (-NH ₂). The carboxylic acid proton (-COOH ) would also appear as a broad singlet, typically at a downfield chemical shift (>10 ppm), though its visibility can be affected by the solvent and concentration. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The quaternary α-carbon, the methyl carbon, and the chloromethyl carbon would each appear at characteristic chemical shifts. docbrown.infomdpi.com The symmetry of related molecules like 2-methylpropanoic acid results in fewer signals than carbon atoms, but for the target compound, all four carbons are expected to be non-equivalent. docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | >10 | ~175-180 | broad s |

| -C(NH₂)(CH₃)- | - | ~55-65 | s |

| -NH₂ | variable | - | broad s |

| -CH₃ | ~1.5 | ~20-25 | s |

| -CH₂Cl | ~3.7 | ~45-55 | s |

Note: These are estimated values based on data for analogous compounds and general spectroscopic principles. docbrown.infodocbrown.infochemicalbook.com The solvent used (e.g., CDCl₃, D₂O) will influence the exact chemical shifts.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carbonyl group would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the primary amine group would likely be observed as medium-intensity bands around 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl and chloromethyl groups would be found just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 600-800 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch gives a strong signal. The C-C and C-N skeletal vibrations would also be observable. Raman can be particularly useful for studying samples in aqueous solutions.

Table 4: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid |

| 2-Amino-3-(2-chlorophenyl)propanoic acid |

| 2-Amino-3-(3-chloro-4-methyloxy-phenyl)propanoic acid, methyl ester |

| 2-methylpropanoic acid |

| 2-Amino-3-chlorobenzoic acid |

| Phenyl isothiocyanate |

| o-phthalaldehyde |

| Trifluoroacetic anhydride |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| Teicoplanin |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns. In the analysis of this compound (Molecular Weight: 151.58 g/mol ), electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would be employed.

The molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl ([M]⁺) and ³⁷Cl ([M+2]⁺) isotopes.

The fragmentation of the molecule under mass spectrometry is predictable based on the functional groups present. Key fragmentation pathways for this compound would include:

Decarboxylation: The loss of the carboxyl group (–COOH) is a common fragmentation for amino acids, which would result in a significant fragment ion. docbrown.infodocbrown.info

Alpha-Cleavage: Cleavage of the bond adjacent to the amino group is a characteristic fragmentation pathway.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the parent ion is another plausible pathway.

Loss of the Chloroethyl Group: Cleavage of the C-C bond can result in the loss of the –CH₂Cl group.

Detailed research findings on the fragmentation of similar small amino acids and propanoic acid derivatives support these predicted patterns. docbrown.infodocbrown.infonist.govmiamioh.edu

Below is a table of expected major fragments for this compound.

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |

| 151 | [C₄H₈ClNO₂]⁺ | - | Molecular Ion ([M]⁺) |

| 106 | [C₄H₈NO]⁺ | COOH | Loss of carboxyl radical |

| 102 | [C₃H₅Cl]⁺ | NH₂ + COOH | Alpha-cleavage and decarboxylation |

| 88 | [C₃H₆NO₂]⁺ | CH₂Cl | Loss of chloromethyl radical |

| 74 | [C₂H₄NO₂]⁺ | C₂H₄Cl | Cleavage of the Cα-Cβ bond |

| 49 | [CH₂Cl]⁺ | C₃H₆NO₂ | Formation of chloromethyl cation |

| 45 | [COOH]⁺ | C₃H₈NCl | Formation of carboxyl cation docbrown.info |

This interactive table outlines the primary fragmentation patterns anticipated in the mass spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is chiral, single-crystal X-ray diffraction would be the definitive method to establish its absolute stereochemistry as either (R) or (S).

The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The analysis of a conglomerate, a mechanical mixture of enantiomeric crystals, can be a basis for optical resolution. nih.gov

A complete crystallographic analysis would yield a set of parameters that define the crystal structure, including:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the asymmetric unit.

Bond Lengths and Angles: The exact measurements of all chemical bonds and the angles between them.

The following table provides an illustrative example of the type of data that would be obtained from an X-ray crystallographic study.

| Crystallographic Parameter | Illustrative Value |

| Chemical Formula | C₄H₈ClNO₂ |

| Formula Weight | 151.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 9.76 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 690.4 |

| Z (molecules per unit cell) | 4 |

This interactive table presents typical crystallographic data that would be determined for a small organic molecule.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Stereochemical Characterization

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. researchgate.net Since this compound contains a chiral center, its enantiomers, (R)- and (S)-2-Amino-3-chloro-2-methylpropanoic acid, will interact differently with plane-polarized and circularly polarized light.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) or molar ellipticity [θ] against wavelength. The (R) and (S) enantiomers of a compound will produce CD spectra that are mirror images of each other. The shape and sign of the CD curve are highly sensitive to the molecule's three-dimensional structure. mdpi.com

For this compound, the n→π* electronic transition of the carboxyl chromophore, observed in the UV-Vis spectrum, would give rise to a CD signal known as a Cotton effect. The sign of this Cotton effect (positive or negative) can often be correlated with the absolute configuration at the chiral center. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectra for each enantiomer and compare them with experimental data to assign the absolute configuration. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum complements the CD spectrum, and together they provide a comprehensive picture of the chiroptical properties of the molecule.

The table below illustrates the expected mirror-image relationship in the CD spectra for the enantiomers of the target compound, centered around the carboxyl chromophore's absorption.

| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | ~210 | Positive (e.g., +5000) |

| (S)-enantiomer | ~210 | Negative (e.g., -5000) |

This interactive table demonstrates the principle of mirror-image CD spectra for a pair of enantiomers.

Applications of 2 Amino 3 Chloro 2 Methylpropanoic Acid in Contemporary Organic Synthesis Research

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral amino acids are fundamental components of the "chiral pool," a collection of readily available, enantiomerically pure molecules used as starting materials for the synthesis of complex natural products and pharmaceuticals. researchgate.netchimia.ch The incorporation of α,α-disubstituted amino acids, such as 2-amino-3-chloro-2-methylpropanoic acid, is a well-established strategy for introducing conformational rigidity into a target molecule. The quaternary α-carbon restricts bond rotation, which can be crucial for locking a molecule into a bioactive conformation.

The presence of the chloro-substituent at the β-position further enhances its utility as a versatile building block. This halogen can serve as a leaving group in nucleophilic substitution reactions or participate in organometallic cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This versatility is critical in the multi-step synthesis of complex pharmaceuticals. For instance, the synthesis of the HIV protease inhibitor atazanavir (B138) utilizes a key chiral intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, demonstrating the strategic importance of chlorinated chiral building blocks in constructing intricate drug molecules. mdpi.com Similarly, the stereoselective synthesis of unusual amino acids like (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), which are components of complex natural products, underscores the demand for unique chiral precursors. elsevierpure.com

Table 1: Examples of Chiral Building Blocks in Complex Synthesis

| Chiral Building Block Class | Key Structural Features | Application Example |

|---|---|---|

| β-Chloro α-Amino Carbamates | Chlorinated, Chiral Amine | Precursor for HIV Protease Inhibitors mdpi.com |

| D- and L-Amino Acids | Enantiopure α-Carbon | Synthesis of Peptides and Chiral Auxiliaries researchgate.netchimia.ch |

Precursor for the Synthesis of Novel Non-Canonical Amino Acid Derivatives and Analogues

Non-canonical amino acids (ncAAs) are indispensable tools in drug discovery and chemical biology, offering a pathway to molecules with enhanced stability, novel functions, and tailored properties. This compound is an ideal precursor for generating a library of novel ncAA derivatives. The carbon-chlorine bond is a key reactive site for synthetic diversification.

A prominent example of creating novel amino acids from related precursors is the synthesis of fluorinated analogues for medical imaging. For instance, (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid, a valuable tracer for positron emission tomography (PET), is synthesized from α-methylserine (2-amino-3-hydroxy-2-methylpropanoic acid), a structural analog of the title compound. medchemexpress.commedchemexpress.com The synthesis involves converting the hydroxyl group into a suitable leaving group followed by nucleophilic fluorination. The chloro-analog could potentially serve as a direct precursor in similar nucleophilic substitution reactions to introduce fluorine, azide, cyano, or other functional groups, thereby generating a diverse range of novel amino acid analogues. Modern synthetic methods that allow for efficient N-methylation or N-formylation of amino acids could further expand the library of derivatives accessible from this precursor. rsc.org

Table 2: Synthetic Diversification of Amino Acid Precursors

| Precursor Type | Transformation | Product | Application |

|---|---|---|---|

| β-Hydroxy α-Methyl Amino Acid | Activation & Nucleophilic Fluorination | β-Fluoro α-Methyl Amino Acid | PET Imaging Agent medchemexpress.commedchemexpress.com |

| General Amino Acids | Reaction with Dimethyl Carbonate | N-Methylated & N-Formylated Amino Acids | Drug Discovery, Chemical Biology rsc.org |

Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation and better cell permeability. nih.gov A key strategy in designing peptidomimetics is the incorporation of conformationally constrained amino acids to induce specific secondary structures like β-turns and helices. nih.govacs.org

The structural features of this compound—specifically the α-methyl group—make it an excellent candidate for this purpose. The steric bulk of the methyl group severely restricts the Ramachandran space available to the amino acid residue, often forcing the peptide backbone to adopt a turn conformation. This approach is widely used to mimic the β-turns found on the surface of proteins, which are often involved in crucial protein-protein interactions. nih.gov While specific studies incorporating this compound into peptidomimetics are not widely documented, the principle is well-established with other constrained monomers. For example, peptides containing β-amino acids have been successfully designed to form stable helices that can inhibit protein-protein interactions, such as the p53-hDM2 interaction, which is a target in cancer therapy. acs.org The incorporation of the title compound would be a logical strategy to create novel, structurally defined peptidomimetics with potential therapeutic applications.

Contribution to the Development of New Synthetic Methodologies and Chemical Transformations

The pursuit of novel and challenging molecular targets often drives the innovation of new synthetic methods. The synthesis and manipulation of densely functionalized, stereochemically complex molecules like this compound can serve as a platform for developing new chemical transformations.

For example, the synthesis of its enantiopure forms would likely require the development or refinement of asymmetric catalytic methods. The asymmetric hydrogenation of a dehydroamino acid precursor using chiral catalysts, such as rhodium-DuPhos complexes, is a powerful method for accessing chiral amino acids and could be adapted for this target. researchgate.net Furthermore, the unique combination of a quaternary carbon and a reactive C-Cl bond makes this molecule an interesting substrate for testing the limits of stereoselective and regioselective reactions. New methods for the selective functionalization of the C-Cl bond in the presence of the amino and carboxylic acid groups, or vice-versa, could be developed using this substrate. The synthesis of functionalized aminophosphonates via the regioselective ring-opening of chiral aziridines is an example of how such specific building blocks can lead to new synthetic strategies. mdpi.com Thus, the demand for this compound and its derivatives can stimulate innovation in catalysis, stereocontrolled synthesis, and functional group manipulation.

Future Research Perspectives for 2 Amino 3 Chloro 2 Methylpropanoic Acid

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of 2-Amino-3-chloro-2-methylpropanoic acid is a critical first step. Drawing inspiration from established amino acid synthesis protocols, several modern approaches could be envisioned.

One promising avenue is the adaptation of the Strecker synthesis . This classic method, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, could potentially be modified to incorporate the chloro- and methyl- functionalities. Future research could focus on optimizing reaction conditions, such as solvent systems, temperature, and catalysts, to maximize yield and minimize the formation of byproducts.

Another strategy could involve the amination of a suitable alpha-halo acid precursor . This would necessitate the synthesis of 2-bromo-3-chloro-2-methylpropanoic acid, which could then be subjected to amination. Exploring different aminating agents and reaction conditions would be crucial for achieving high conversion rates and stereoselectivity.

Furthermore, asymmetric synthesis methodologies could be employed to produce enantiomerically pure forms of the target compound. This is particularly important as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The use of chiral auxiliaries or catalysts in the synthetic route would be a key focus of this research direction.

Advanced Mechanistic Insights into its Reactivity Profile

A thorough understanding of the reactivity of this compound is essential for its potential application. The presence of three distinct functional groups—the amino group, the carboxylic acid, and the chloro group—suggests a rich and complex chemical behavior.

Future studies should aim to elucidate the mechanisms of its characteristic reactions . For instance, investigations into its behavior as a building block in peptide synthesis would be of significant interest. The steric hindrance provided by the alpha-methyl group and the electronic effects of the beta-chloro substituent could impart unique properties to peptides incorporating this amino acid.

The reactivity of the carbon-chlorine bond also warrants detailed investigation. Studies could explore its susceptibility to nucleophilic substitution, elimination reactions, and reductive dehalogenation. Understanding these pathways could open up possibilities for further functionalization of the molecule.

Innovative Applications in Material Science and Catalysis

While speculative at this stage, the unique structure of this compound suggests potential applications in material science and catalysis.

In material science , it could serve as a monomer for the synthesis of novel polyamides or other polymers. The presence of the chloro-substituent could allow for post-polymerization modification, enabling the tuning of material properties such as solubility, thermal stability, and flame retardancy.

In the field of catalysis , the compound or its derivatives could function as ligands for metal catalysts. The amino and carboxylate groups can coordinate to metal centers, while the chloro- and methyl- groups could influence the steric and electronic environment of the catalytic site, potentially leading to enhanced catalytic activity or selectivity. Research in this area would involve the synthesis of metal complexes and the evaluation of their catalytic performance in various organic transformations.

Synergistic Approaches Combining Computational and Experimental Research

Given the lack of experimental data, a synergistic approach that combines computational modeling with experimental validation will be paramount for accelerating the exploration of this compound.

Computational chemistry can provide valuable insights into the molecule's properties and reactivity. Density functional theory (DFT) calculations could be employed to predict its geometric structure, vibrational frequencies, and electronic properties. Furthermore, computational models can be used to explore potential reaction pathways and predict the outcomes of synthetic strategies.

These computational predictions would then guide targeted experimental work . For example, predicted optimal reaction conditions for synthesis could be tested in the laboratory. Similarly, spectroscopic data obtained from synthesized samples could be compared with computationally predicted spectra to confirm the structure of the compound. This iterative cycle of prediction and experimentation will be a powerful tool for efficiently unlocking the scientific potential of this unexplored molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.